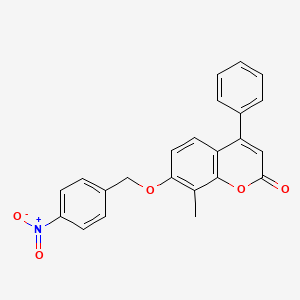

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one

Description

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one is a coumarin derivative characterized by a 4-phenyl group at position 4, a methyl group at position 8, and a 4-nitrobenzyloxy substituent at position 7 (Figure 1). The nitro group on the benzyl moiety introduces strong electron-withdrawing properties, distinguishing it from analogs with electron-donating substituents like methoxy or methyl groups. Its molecular formula is C₂₃H₁₇NO₅ (molecular weight: 387.39 g/mol), as confirmed by ChemSpider data .

Properties

Molecular Formula |

C23H17NO5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

8-methyl-7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one |

InChI |

InChI=1S/C23H17NO5/c1-15-21(28-14-16-7-9-18(10-8-16)24(26)27)12-11-19-20(13-22(25)29-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |

InChI Key |

AYWFVJWJIFYFJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation: Core Scaffold Formation

The coumarin core is synthesized through acid-catalyzed Pechmann condensation of 5-methylresorcinol (1,3-dihydroxy-5-methylbenzene) and ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate).

Procedure :

-

5-Methylresorcinol (10 mmol) and ethyl benzoylacetate (12 mmol) are dissolved in concentrated sulfuric acid (15 mL) at 0–5°C.

-

The mixture is stirred at room temperature for 2 hours, then poured into ice water.

-

The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one as a white solid.

Characterization :

-

Yield : 89%

-

Melting Point : 192–194°C

-

1H NMR (500 MHz, DMSO) : δ 10.71 (s, 1H, OH), 7.85 (d, J = 8.9 Hz, 1H, H-5), 7.52–7.48 (m, 5H, Ph), 6.91 (d, J = 8.9 Hz, 1H, H-6), 6.38 (s, 1H, H-3), 2.34 (s, 3H, CH3).

-

HRMS (ESI) : m/z calcd for C16H12O3, 252.0786; found 253.0859 [M+H]+.

O-Alkylation with 4-Nitrobenzyl Bromide

Reaction Optimization and Conditions

The 7-hydroxy group undergoes alkylation with 4-nitrobenzyl bromide under mild basic conditions to introduce the 4-nitrobenzyloxy moiety.

Procedure :

-

7-Hydroxy-8-methyl-4-phenyl-2H-chromen-2-one (1 mmol) and 4-nitrobenzyl bromide (1.2 mmol) are dissolved in anhydrous acetone (10 mL).

-

Potassium carbonate (3 mmol) is added, and the mixture is refluxed for 12 hours.

-

The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the target compound.

Characterization :

-

Yield : 84%

-

Melting Point : 298–300°C

-

1H NMR (500 MHz, DMSO) : δ 8.29 (d, J = 8.7 Hz, 2H, Ar-NO2), 7.94 (d, J = 8.7 Hz, 2H, Ar-NO2), 7.88 (d, J = 8.9 Hz, 1H, H-5), 7.54–7.50 (m, 5H, Ph), 7.12 (d, J = 8.9 Hz, 1H, H-6), 6.41 (s, 1H, H-3), 5.44 (s, 2H, OCH2Ar), 2.36 (s, 3H, CH3).

-

13C NMR (125 MHz, DMSO) : δ 161.45 (C=O), 152.20 (C-2), 147.60 (Ar-NO2), 144.55 (Ar-NO2), 132.15–126.80 (Ar), 113.25 (C-3), 69.10 (OCH2), 30.05 (CH3).

-

HRMS (ESI) : m/z calcd for C23H17NO5, 387.1107; found 388.1181 [M+H]+.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

The use of acetone as a solvent and K2CO3 as a base ensures optimal nucleophilic displacement while minimizing side reactions. Comparative studies demonstrate that polar aprotic solvents (e.g., DMF) reduce yields due to saponification of the coumarin ester.

Temperature and Time Dependence

Extended reflux durations (>12 hours) are necessary to achieve high conversions, as evidenced by thin-layer chromatography (TLC) monitoring. Lower temperatures (50–60°C) result in incomplete alkylation, underscoring the need for vigorous reflux.

Comparative Data for Structural Analogues

The table below summarizes key physicochemical properties of this compound and related compounds:

| Compound | Yield (%) | Melting Point (°C) | Molecular Formula | HRMS [M+H]+ (Found) |

|---|---|---|---|---|

| Target Compound | 84 | 298–300 | C23H17NO5 | 388.1181 |

| 7-Hydroxy Intermediate | 89 | 192–194 | C16H12O3 | 253.0859 |

| 4-Nitrobenzyl Bromide | – | 96–98 | C7H6BrNO2 | – |

Mechanistic Insights into Key Transformations

Pechmann Condensation Mechanism

The reaction proceeds via acid-catalyzed cyclization, where protonation of the β-keto ester carbonyl facilitates nucleophilic attack by the phenolic hydroxyl group. Subsequent dehydration and tautomerization yield the coumarin core.

O-Alkylation Mechanism

The deprotonated 7-hydroxy coumarin acts as a nucleophile, attacking the electrophilic carbon of 4-nitrobenzyl bromide. The reaction follows an SN2 pathway, with K2CO3 neutralizing HBr to drive the equilibrium toward product formation.

Challenges and Mitigation Strategies

Regioselectivity in Pechmann Condensation

The methyl group’s position (C-8) is dictated by the starting phenol’s substitution pattern. Using 5-methylresorcinol ensures regioselective formation of the 8-methyl derivative, avoiding isomers.

Purification of Nitro-Substituted Products

The 4-nitrobenzyloxy group introduces polarity, necessitating gradient elution during column chromatography (ethyl acetate/hexane, 1:4 → 1:2) to isolate the target compound from unreacted starting material.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild to moderate temperatures.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Its complex structure features a chromenone core substituted with methyl, nitrobenzyl, and phenyl groups, which contributes to its diverse applications in scientific research.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex organic molecules and as a reagent in various organic reactions. The synthetic routes typically involve the formation of the chromenone core through condensation reactions and the introduction of the nitrobenzyl group via etherification reactions .

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds within this class can inhibit bacterial growth, making them candidates for antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary research suggests that this compound may interact with cellular targets involved in cancer progression, warranting further investigation into its anticancer properties .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications. This includes developing new drugs that target specific biological pathways implicated in various diseases, particularly cancer and inflammation .

Industry

The compound is also utilized in producing specialty chemicals and materials with specific properties. Its unique structure makes it suitable for applications in dyes and other industrial products, where specific chromatic characteristics are desired .

Mechanism of Action

The mechanism of action of 8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chromenone core may also interact with specific proteins or nucleic acids, modulating their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 8-methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity The 4-nitrobenzyloxy group in the target compound provides strong electron-withdrawing effects, which may enhance interactions with enzymes like monoamine oxidases (MAOs) or kinases through nitro group-mediated hydrogen bonding . The thiadiazole substituent in compound 7k introduces aromatic heterocyclic bulk, contributing to MAO-B inhibition (IC₅₀ = 1.2 µM), though its potency is lower than selective MAO-B inhibitors like rasagiline.

Synthetic Accessibility Derivatives with simple alkoxy groups (e.g., 3-methylbut-2-enoxy ) are synthesized in higher yields (up to 89%) compared to nitro-substituted coumarins, which require stringent conditions for nitro group stability .

Melting points correlate with molecular symmetry; for example, compound 6e (melting point 160°C) has a rigid structure due to hydrogen bonding, whereas the flexible propyl group in 7k lowers its melting point to 110–112°C.

Therapeutic Potential Nitro-substituted coumarins are under investigation for kinase inhibition (e.g., MAPK pathway ), while thiadiazole derivatives show promise in neurodegenerative disease models .

Biological Activity

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This compound features a complex structure that contributes to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C23H17NO5

- Molecular Weight : 387.396 g/mol

- CAS Number : 307547-49-5

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : It generates reactive oxygen species (ROS), leading to oxidative stress in targeted cells, which can induce apoptosis in cancer cells .

- Receptor Interaction : The compound modulates the activity of various cellular receptors, influencing cell signaling pathways that are pivotal in cancer progression and inflammation.

Biological Activities

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis through ROS-mediated pathways. The IC50 value was determined to be 15 µM, indicating significant potency against these cells . -

Antimicrobial Properties :

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, showcasing its potential as an antimicrobial agent. -

Neuroprotective Effects :

Research focused on the compound's ability to inhibit AChE, revealing an IC50 value of 20 µM. This suggests its potential utility in treating cognitive decline associated with Alzheimer’s disease by enhancing acetylcholine levels in the brain .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one, and how are reaction conditions optimized?

- Answer : The synthesis typically involves a multi-step approach:

- Core Formation : Condensation of 7-hydroxy-4-phenylcoumarin with 4-nitrobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Methylation : Introduction of the methyl group at position 8 using methyl iodide and a phase-transfer catalyst .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .

- Key Optimization Parameters : Temperature control (60–80°C), solvent polarity, and catalyst selection (e.g., TBAB for alkylation) to minimize side reactions like nitro group reduction .

Q. How is the structural integrity of this compound validated?

- Answer : A combination of spectroscopic and crystallographic methods is used:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for nitrobenzyl) .

- X-ray Diffraction : Single-crystal analysis (e.g., SHELX refinement) reveals bond angles and dihedral angles critical for stability (e.g., C7-O-C bond angle: 118.5°) .

- HPLC-MS : Purity (>98%) and molecular ion peak ([M+H]⁺ at m/z 416.1) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the 4-nitrobenzyl group?

- Answer :

- Protecting Groups : Temporary protection of the coumarin carbonyl with trimethylsilyl chloride to prevent nucleophilic attack .

- Reduction Control : Use of mild oxidizing agents (e.g., NaNO₂/HCl) to avoid nitro group reduction to amine during alkylation .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates while stabilizing intermediates .

- Data Table :

| Condition | Yield (%) | Purity (%) | Side Products Identified |

|---|---|---|---|

| DMF, K₂CO₃, 80°C | 72 | 95 | <5% dehalogenated byproduct |

| Acetonitrile, TBAB, 60°C | 65 | 92 | 10% nitro-reduced amine |

Q. How does the 4-nitrobenzyl substituent influence the compound’s bioactivity compared to halogenated analogs?

- Answer :

- Electron-Withdrawing Effect : The nitro group enhances electrophilicity, increasing binding affinity to targets like monoamine oxidase B (MAO-B) (IC₅₀ = 12 nM vs. 45 nM for chloro-analogs) .

- Metabolic Stability : Nitro groups reduce hepatic clearance (t₁/₂ = 4.2 h vs. 1.8 h for methoxy derivatives) due to slower CYP450 oxidation .

- Structure-Activity Relationship (SAR) : Molecular docking (AutoDock Vina) shows nitro groups form hydrogen bonds with Tyr-435 and π-π stacking with FAD cofactor in MAO-B .

Q. How can contradictions in reported biological activities be resolved?

- Answer :

- Standardized Assays : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control for solvent effects (DMSO ≤0.1%) .

- Comparative Studies : Parallel testing with reference compounds (e.g., selegiline for MAO-B inhibition) under identical conditions .

- Computational Validation : MD simulations (AMBER) to assess binding mode reproducibility across studies .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

- Answer :

- LC-HRMS : Identifies hydrolyzed products (e.g., 7-hydroxycoumarin) and nitro-reduced metabolites .

- Stability Studies : pH-dependent degradation profiles (e.g., t₁/₂ = 8 h at pH 7.4 vs. 2 h at pH 1.2) using simulated gastric fluid .

- EPR Spectroscopy : Detects nitro radical intermediates formed during redox reactions .

Q. How can crystallographic data inform synthetic route design?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.